molecular formula C21H38O2Si B14176708 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal CAS No. 920018-91-3

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal

Cat. No.: B14176708
CAS No.: 920018-91-3
M. Wt: 350.6 g/mol
InChI Key: UZHZPLNOENNBBE-UHFFFAOYSA-N
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Description

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a dodeca-4,6,8-trienal derivative, which is then subjected to silylation using tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienoic acid.

    Reduction: Formation of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal involves its interaction with molecular targets and pathways. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The trienal moiety can interact with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol
  • 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienoic acid

Uniqueness

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal is unique due to its specific combination of a silyl ether group and a trienal moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

920018-91-3

Molecular Formula

C21H38O2Si

Molecular Weight

350.6 g/mol

IUPAC Name

12-tri(propan-2-yl)silyloxydodeca-4,6,8-trienal

InChI

InChI=1S/C21H38O2Si/c1-19(2)24(20(3)4,21(5)6)23-18-16-14-12-10-8-7-9-11-13-15-17-22/h7-12,17,19-21H,13-16,18H2,1-6H3

InChI Key

UZHZPLNOENNBBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC=CC=CCCC=O

Origin of Product

United States

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